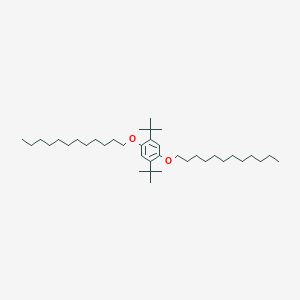
1,4-DI-Tert-butyl-2,5-bis(dodecyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-DI-Tert-butyl-2,5-bis(dodecyloxy)benzene is an organic compound with a complex structure, characterized by the presence of tert-butyl groups and dodecyloxy chains attached to a benzene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DI-Tert-butyl-2,5-bis(dodecyloxy)benzene typically involves the alkylation of a benzene derivative. The process begins with the preparation of 1,4-dihydroxy-2,5-di-tert-butylbenzene, which is then subjected to etherification with dodecyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-DI-Tert-butyl-2,5-bis(dodecyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-DI-Tert-butyl-2,5-bis(dodecyloxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug delivery systems due to its stability and lipophilicity.
Industry: Utilized in the production of specialty polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 1,4-DI-Tert-butyl-2,5-bis(dodecyloxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups and long dodecyloxy chains contribute to its ability to interact with hydrophobic regions of proteins and cell membranes, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of dodecyloxy chains.
2,5-Di-tert-butyl-1,4-benzoquinone: An oxidized form with quinone functionality.
1,4-Di-tert-butylbenzene: Lacks the dodecyloxy chains, making it less lipophilic.
Uniqueness
1,4-DI-Tert-butyl-2,5-bis(dodecyloxy)benzene is unique due to its long dodecyloxy chains, which impart significant lipophilicity and stability. This makes it particularly useful in applications requiring hydrophobic interactions and stability under various conditions.
Propriétés
Numéro CAS |
70544-43-3 |
|---|---|
Formule moléculaire |
C38H70O2 |
Poids moléculaire |
559.0 g/mol |
Nom IUPAC |
1,4-ditert-butyl-2,5-didodecoxybenzene |
InChI |
InChI=1S/C38H70O2/c1-9-11-13-15-17-19-21-23-25-27-29-39-35-31-34(38(6,7)8)36(32-33(35)37(3,4)5)40-30-28-26-24-22-20-18-16-14-12-10-2/h31-32H,9-30H2,1-8H3 |
Clé InChI |
UTDPKYNOBNAZMC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC(=C(C=C1C(C)(C)C)OCCCCCCCCCCCC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


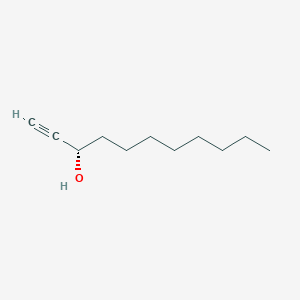
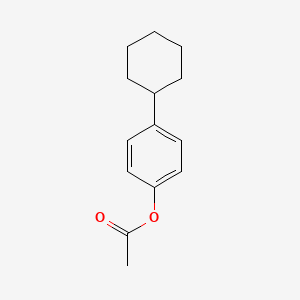
![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
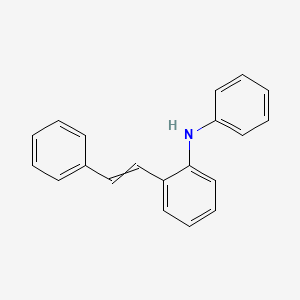
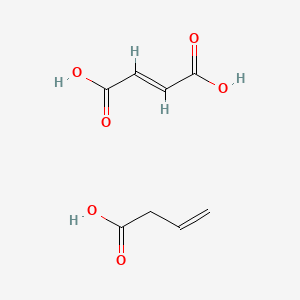
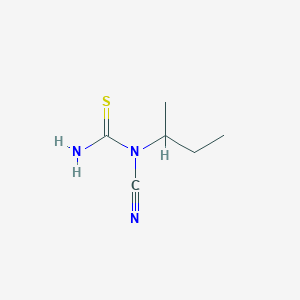
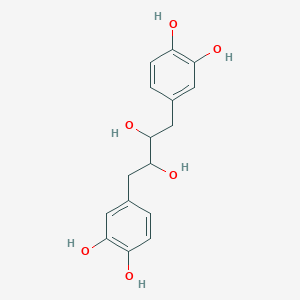
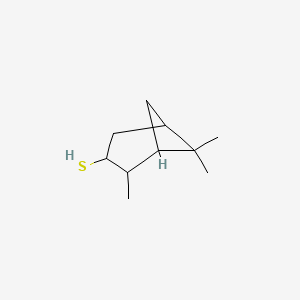
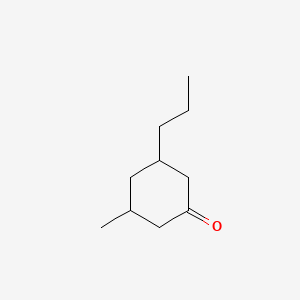

acetate](/img/structure/B14462924.png)

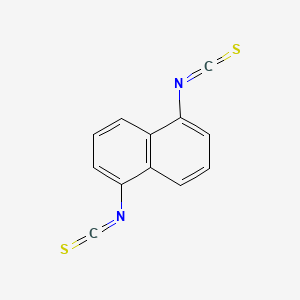
![9-Oxabicyclo[4.2.1]nonan-7-one](/img/structure/B14462942.png)
